

A Comparative Spectroscopic Guide to Pyrazole Isomers for Researchers

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Compound of Interest

Compound Name: *Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate*

Cat. No.: *B1581661*

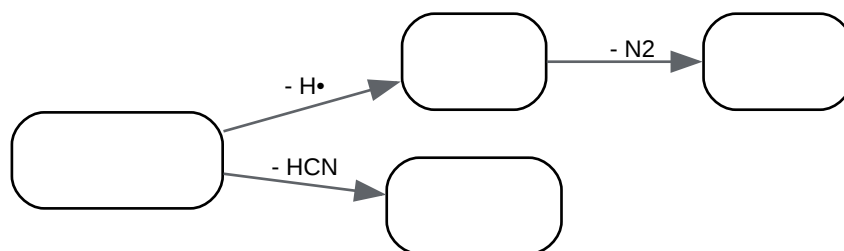
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For professionals in chemical research and drug development, the unambiguous identification of isomeric structures is a foundational requirement for advancing projects and ensuring regulatory compliance. Pyrazole and its isomers, common scaffolds in medicinal chemistry, present a classic analytical challenge due to their identical molecular formulas but distinct atomic arrangements.^{[1][2]} This guide provides an in-depth comparison of the spectroscopic signatures of key pyrazole isomers, offering field-proven insights and experimental data to aid in their differentiation.

The primary isomers discussed in this guide are positional isomers of methyl-substituted pyrazoles: 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. These compounds serve as excellent models for understanding how substituent placement on the pyrazole ring impacts their spectroscopic properties.

Visualizing the Isomers

The subtle yet critical differences in the atomic arrangement of these isomers dictate their unique spectroscopic fingerprints.



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References

- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
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